molecular formula C28H31N7O2 B2922377 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1115892-95-9

3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2922377
CAS No.: 1115892-95-9
M. Wt: 497.603
InChI Key: OLWMQWUTMRSOLV-UHFFFAOYSA-N
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Description

Its structure comprises a triazolopyridazine core substituted with N-butyl and N-ethyl amine groups at position 6, an ethyl linker at position 3, and a 1,2,4-oxadiazole ring bearing a 4-benzyloxyphenyl substituent. The benzyloxy group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding.

Properties

IUPAC Name

N-butyl-N-ethyl-3-[2-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O2/c1-3-5-19-34(4-2)26-16-15-24-30-31-25(35(24)32-26)17-18-27-29-28(33-37-27)22-11-13-23(14-12-22)36-20-21-9-7-6-8-10-21/h6-16H,3-5,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMQWUTMRSOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the benzyloxyphenyl group. Subsequent steps involve the formation of the triazolopyridazine core and the attachment of the butyl and ethyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving its specific functional groups.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for targeting specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved might include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ primarily in the substituents on the phenyl ring of the 1,2,4-oxadiazole moiety. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-Benzyloxyphenyl C₂₈H₃₁N₇O₂ ~521.6* Bulky benzyloxy group enhances lipophilicity
N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 4-Trifluoromethylphenyl C₂₁H₂₂F₃N₇O 445.4 Electron-withdrawing CF₃ group improves metabolic stability
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-Methylphenyl C₂₂H₂₈N₇O ~422.5* Methyl group offers moderate hydrophobicity
  • In contrast, the benzyloxy group in the target compound is electron-donating, which may favor interactions with hydrophobic or aromatic residues .
  • Lipophilicity : The benzyloxy substituent likely increases logP compared to the CF₃ and methyl analogs, impacting membrane permeability and distribution .

Biological Activity

The compound 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that contribute to its biological activity:

  • Oxadiazole ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.
  • Triazole moiety : Often associated with antifungal and anticancer activities.
  • Benzyloxy group : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Several studies have explored the anticancer potential of triazole-containing compounds. For example, triazoles have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound under review may exhibit similar effects due to its structural components.

Synthesis and Evaluation

A recent synthesis of related compounds demonstrated effective yields and purity through established methods involving hydrazine derivatives and various aromatic aldehydes . The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures.

In Vitro Studies

In vitro studies on related oxadiazole derivatives indicated their ability to inhibit MAO B selectively. The most potent compound exhibited a significant selectivity ratio (>71,400) over MAO A, which is crucial for minimizing side effects in therapeutic applications . These findings suggest that the target compound may also possess similar selective inhibition capabilities.

Comparative Analysis of Biological Activities

Compound Biological Activity IC50 (nM) Selectivity Ratio (A/B)
This compoundPotentially antimicrobial/anticancerTBDTBD
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-oneMAO B inhibitor1.4 - 4.6>71,400
Triazole derivativesAnticancer activityVaries by structureN/A

The mechanisms by which these compounds exert their biological effects often involve interactions with specific enzymes or receptors. For example:

  • MAO Inhibition : Compounds that inhibit MAO B can lead to increased levels of neurotransmitters like dopamine, which is beneficial in treating neurodegenerative diseases.
  • Cell Cycle Modulation : Triazoles may induce apoptosis in cancer cells by activating intrinsic pathways leading to cell death.

Q & A

Q. What are the key synthetic steps for preparing 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?

The synthesis involves a multi-step sequence starting with the construction of the 1,2,4-oxadiazole core. Key steps include:

  • Condensation : Formation of the oxadiazole ring via cyclization of substituted amidoximes under acidic conditions (e.g., POCl₃) .
  • Triazolopyridazine Assembly : Coupling the oxadiazole intermediate with a triazolopyridazine precursor using nucleophilic substitution or palladium-catalyzed cross-coupling .
  • N-Alkylation : Introduction of N-butyl and N-ethyl groups via alkylation reagents like iodobutane and iodoethane in the presence of a base (e.g., K₂CO₃) .
    Critical Reagents : POCl₃ for cyclization, Pd catalysts for cross-coupling, and anhydrous solvents (DMF, THF) to prevent hydrolysis.

Q. What analytical methods are recommended for structural confirmation of this compound?

A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and regioselectivity. For example, the benzyloxy phenyl group shows distinct aromatic protons at δ 7.2–7.8 ppm, while the triazolopyridazine core exhibits characteristic signals for N-alkyl groups (δ 1.0–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₃₁N₇O₂: 518.2564) .
  • HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole cyclization step?

Yield optimization requires addressing common side reactions (e.g., incomplete cyclization or hydrolysis):

  • Catalyst Screening : Use Lewis acids like ZnCl₂ or Mg(OTf)₂ to enhance cyclization efficiency .
  • Solvent Control : Anhydrous DMF or toluene minimizes hydrolysis of intermediates .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) improves reaction kinetics without decomposition .
Parameter Optimal Condition Yield Improvement
CatalystZnCl₂ (10 mol%)+25%
SolventAnhydrous DMF+15%
Temperature Profile80°C (2 h) → 120°C (4 h)+20%

Q. How should researchers address contradictory bioactivity data reported in literature for similar triazolopyridazine derivatives?

Discrepancies in bioactivity often arise from differences in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzyloxy vs. methoxy groups) to isolate key pharmacophores .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinity variations due to N-alkyl chain length .

Q. What computational tools are recommended for predicting physicochemical properties of this compound?

Advanced modeling integrates AI and multi-physics simulations:

  • COMSOL Multiphysics : Predicts solubility and partition coefficients (logP) via parameterized solvent models .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
  • Machine Learning (ML) Platforms : Train models on existing triazolopyridazine datasets to forecast metabolic stability .

Q. How can researchers validate the selectivity of this compound for target enzymes in kinase inhibition studies?

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Crystallography : Resolve co-crystal structures with the target kinase (e.g., PDB deposition) to confirm binding mode .
  • Competitive Binding Assays : Use ATP-competitive probes (e.g., ADP-Glo™) to quantify IC₅₀ shifts under varying ATP concentrations .

Q. What strategies mitigate instability of the benzyloxy group under acidic conditions?

  • Protecting Groups : Temporarily replace the benzyloxy group with a tert-butyldimethylsilyl (TBS) ether during synthesis .
  • pH Control : Maintain reaction pH > 7.0 to prevent cleavage .
  • Alternative Substituents : Replace benzyloxy with electron-withdrawing groups (e.g., trifluoromethoxy) for enhanced stability .

Methodological Guidelines

  • Experimental Design : Prioritize DoE (Design of Experiments) to evaluate interactions between reaction variables (e.g., catalyst × solvent) .
  • Data Reproducibility : Archive raw spectral data and HPLC chromatograms in repositories like Chemotion .
  • Safety Protocols : Follow GBZ 2.1-2007 and EN 14042 standards for handling hazardous intermediates (e.g., POCl₃) .

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